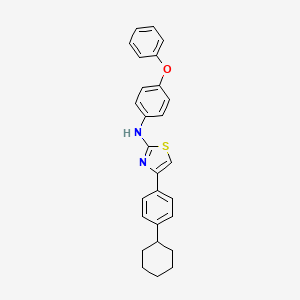![molecular formula C22H19N7O4 B11518660 N'-{(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide](/img/structure/B11518660.png)
N'-{(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, nitrophenyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the furan ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Formation of the Hydrazide: The hydrazide group is introduced by reacting the nitrophenyl furan derivative with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with a tetrazole derivative under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (chlorine, bromine), concentrated acids (nitric acid, sulfuric acid).
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Oxides: Formed from the oxidation of the compound.
Halogenated Derivatives: Formed from electrophilic substitution reactions.
Scientific Research Applications
N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE: shares similarities with other compounds containing furan, nitrophenyl, and tetrazole moieties.
Uniqueness
Structural Features: The combination of furan, nitrophenyl, and tetrazole groups in a single molecule is unique and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N7O4 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(5-phenyltetrazol-1-yl)acetamide |
InChI |
InChI=1S/C22H19N7O4/c1-14-15(2)19(29(31)32)10-9-18(14)20-11-8-17(33-20)12-23-24-21(30)13-28-22(25-26-27-28)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,24,30)/b23-12+ |
InChI Key |
CLPFDADVSNLFGQ-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3C(=NN=N3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C(=NN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-methoxyethyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B11518588.png)
![2,2'-{Benzene-1,4-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(6-butylpyridine-3-carbonitrile)](/img/structure/B11518595.png)

![[Ethane-1,2-diylbis(iminopropane-2,2-diyl)]bis(phosphonic acid)](/img/structure/B11518612.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11518622.png)
![3-methoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11518628.png)
![(5E)-1-(3-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11518636.png)


![6-(2-heptadecylhydrazinylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11518668.png)
![1,1'-{4-[(4-Ethoxyphenyl)amino]-2-(4-fluorophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11518678.png)
![N~1~-{(Z)-[4-(morpholin-4-yl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11518680.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11518687.png)
![3-hydroxy-1-(pyridin-2-yl)-5-(pyridin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11518689.png)
